molecular formula C11H11ClN2 B1488719 4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile CAS No. 1934387-80-0

4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B1488719
CAS No.: 1934387-80-0
M. Wt: 206.67 g/mol
InChI Key: XVELRIRIOAPYDD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by its molecular structure, which includes a pyrrolidine ring substituted with a 4-chlorophenyl group and a carbonitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile typically involves multiple steps, starting with the reaction of 4-chlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

  • Substitution: Substitution reactions at the pyrrolidine ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions, often requiring a catalyst such as palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction Products: Primary amines or secondary amines, depending on the reaction conditions.

  • Substitution Products: Alkylated or amino-substituted pyrrolidines.

Scientific Research Applications

4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

  • Industry: Its derivatives can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

  • 4-(4-Chlorophenyl)pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

  • 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

  • 4-(4-Chlorophenyl)pyrrolidine: Lacks the carbonitrile group, resulting in different chemical properties.

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Properties

IUPAC Name

4-(4-chlorophenyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELRIRIOAPYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
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